2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate
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Overview
Description
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate is a chemical compound with the molecular formula C8H4Br2FNS and a molecular weight of 325. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate typically involves the reaction of 2,6-dibromo-4-fluoro-3-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylisothiocyanates, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction is crucial for its applications in proteomics research, where it is used to study protein interactions and modifications .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-fluoro-3-methylphenylamine
- 2,6-Dibromo-4-fluoro-3-methylphenol
- 2,6-Dibromo-4-fluoro-3-methylphenylthiourea
Uniqueness
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate is unique due to its isothiocyanate functional group, which allows it to form covalent bonds with nucleophilic sites on proteins. This property makes it particularly valuable in proteomics research, where it is used to study protein interactions and modifications .
Properties
CAS No. |
1000576-76-0 |
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Molecular Formula |
C8H4Br2FNS |
Molecular Weight |
325.00 g/mol |
IUPAC Name |
1,3-dibromo-5-fluoro-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H4Br2FNS/c1-4-6(11)2-5(9)8(7(4)10)12-3-13/h2H,1H3 |
InChI Key |
REVVQRYXWLSVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)N=C=S)Br |
Origin of Product |
United States |
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